Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by bromination and subsequent amination . The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .
Scientific Research Applications
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-bromopyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10) |
InChI Key |
NWLMIRDJKOEKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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